N-Butyl-N-methyl-4-piperidinamine dihydrochloride

Description

Molecular Formula and Nomenclature

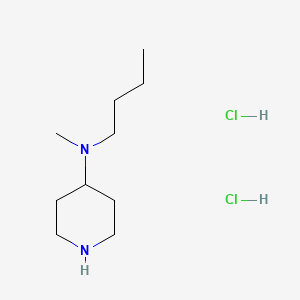

N-Butyl-N-methyl-4-piperidinamine dihydrochloride possesses the molecular formula C₁₀H₂₄Cl₂N₂, indicating a composition of ten carbon atoms, twenty-four hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The molecular weight of this compound is calculated as 243.22 grams per mole, positioning it within the range of small to medium-sized organic molecules. The compound is uniquely identified by its Chemical Abstracts Service registry number 1220035-47-1, which serves as its definitive identifier in chemical databases and literature.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being N-butyl-N-methylpiperidin-4-amine dihydrochloride. This nomenclature clearly indicates the substitution pattern on the piperidine ring, where the amino group at the 4-position bears both butyl and methyl substituents. The dihydrochloride designation specifies that two hydrochloride units are associated with the organic base, forming a stable salt structure.

The compound's molecular descriptor number MFCD13561565 provides additional identification in chemical databases. The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CN(CCCC)C1CCNCC1.[H]Cl.[H]Cl, which encodes the complete molecular structure including the salt formation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₄Cl₂N₂ |

| Molecular Weight | 243.22 g/mol |

| Chemical Abstracts Service Number | 1220035-47-1 |

| Molecular Descriptor Number | MFCD13561565 |

| Simplified Molecular Input Line Entry System | CN(CCCC)C1CCNCC1.[H]Cl.[H]Cl |

Structural Features and Isomerism

The structural architecture of this compound centers around a six-membered piperidine ring adopting a chair conformation, which represents the most thermodynamically stable arrangement. The piperidine ring contains one nitrogen atom as a heteroatom, creating a saturated heterocycle that serves as the molecular backbone. At the 4-position of this ring, an amino group is substituted with both an n-butyl chain and a methyl group, creating a tertiary amine functionality.

The n-butyl substituent consists of a four-carbon straight chain (CH₃CH₂CH₂CH₂-) attached to the amino nitrogen, providing significant conformational flexibility due to rotation around multiple carbon-carbon single bonds. This alkyl chain can adopt various conformations, including extended, gauche, and folded arrangements, contributing to the compound's overall conformational diversity. The methyl group attached to the same nitrogen atom provides a smaller, less flexible substituent that influences the steric environment around the amino group.

The dihydrochloride salt formation involves protonation of both nitrogen atoms in the molecule: the piperidine ring nitrogen and the substituted amino nitrogen at the 4-position. This dual protonation creates a dication that is stabilized by two chloride counterions, resulting in the dihydrochloride salt. The salt formation significantly alters the compound's physical properties compared to the free base form.

Regarding isomerism, the compound exhibits limited stereochemical complexity due to the absence of chiral centers in its structure. The piperidine ring carbon atoms do not bear four different substituents, eliminating the possibility of optical isomerism. However, conformational isomerism is significant, particularly involving the chair-chair interconversion of the piperidine ring and the rotational flexibility of the n-butyl chain.

Molecular Properties (LogP, Solubility, pKa)

The molecular properties of this compound are significantly influenced by its salt structure and substitution pattern. While specific experimental data for this exact compound are limited in the available literature, predictions can be made based on the properties of related piperidine derivatives and the effects of the dihydrochloride salt formation.

The partition coefficient (LogP) of the free base form would be expected to show moderate lipophilicity due to the presence of the n-butyl chain and the piperidine ring system. However, the dihydrochloride salt formation dramatically reduces lipophilicity and increases hydrophilicity, as the charged species exhibits strong interactions with polar solvents, particularly water. The presence of two positive charges in the dihydrochloride form would result in a significantly negative LogP value for the salt form.

Solubility characteristics of this compound are primarily governed by its ionic nature. The dihydrochloride salt demonstrates enhanced water solubility compared to the free base due to favorable electrostatic interactions between the charged ammonium groups and water molecules. Related piperidine dihydrochloride salts typically exhibit high water solubility, often exceeding 100 milligrams per milliliter at room temperature.

The acid dissociation constant (pKa) values for this compound would reflect the basicity of both nitrogen atoms. The piperidine ring nitrogen typically exhibits a pKa around 11.2, similar to other secondary aliphatic amines. The substituted amino nitrogen at the 4-position would have a slightly different pKa value, influenced by the electronic effects of the butyl and methyl substituents and the proximity to the piperidine ring. The dual protonation observed in the dihydrochloride salt indicates that both nitrogen atoms possess sufficient basicity to accept protons under appropriate conditions.

Comparative Analysis with Analogous Piperidine Derivatives

This compound can be systematically compared with several analogous piperidine derivatives to understand structure-property relationships within this chemical family. Key comparisons include variations in substitution patterns, alkyl chain lengths, and salt forms.

N-butyl-1-methylpiperidin-4-amine represents a closely related compound with molecular formula C₁₀H₂₂N₂ and molecular weight 170.30 grams per mole. This compound differs by having the methyl group attached to the piperidine ring nitrogen rather than the 4-position amino group, and it lacks the dihydrochloride salt formation. The positional isomerism between these compounds results in different electronic environments and potentially different biological activities.

N-benzyl-N-methylpiperidin-4-amine, with molecular formula C₁₃H₂₀N₂ and molecular weight 204.31 grams per mole, provides insight into the effects of aromatic substitution. The replacement of the n-butyl group with a benzyl group introduces aromatic character, potentially increasing π-π interactions and altering solubility profiles. The benzyl derivative typically exhibits reduced water solubility compared to aliphatic analogs due to the hydrophobic aromatic ring.

N-Methylpiperidin-4-amine, with the simpler molecular formula C₆H₁₄N₂ and molecular weight 114.192 grams per mole, represents the minimal substitution pattern in this series. This compound lacks the n-butyl chain, providing a baseline for understanding the contributions of longer alkyl chains to molecular properties. The absence of the bulky n-butyl group results in reduced steric hindrance and potentially different conformational preferences.

N,1-dimethylpiperidin-4-amine exhibits molecular formula C₇H₁₆N₂ and molecular weight 128.219 grams per mole. This compound features methyl substitution on both nitrogen atoms, contrasting with the butyl-methyl pattern of the target compound. The dual methylation provides symmetry and reduced molecular weight while maintaining the basic nitrogen functionalities.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₂₄Cl₂N₂ | 243.22 | n-Butyl and methyl on 4-amino, dihydrochloride salt |

| N-butyl-1-methylpiperidin-4-amine | C₁₀H₂₂N₂ | 170.30 | Methyl on ring nitrogen, butyl on 4-amino |

| N-benzyl-N-methylpiperidin-4-amine | C₁₃H₂₀N₂ | 204.31 | Benzyl and methyl on 4-amino |

| N-Methylpiperidin-4-amine | C₆H₁₄N₂ | 114.192 | Single methyl on 4-amino |

| N,1-dimethylpiperidin-4-amine | C₇H₁₆N₂ | 128.219 | Methyl groups on both nitrogens |

The comparative analysis reveals that this compound occupies a unique position within the piperidine derivative family. Its combination of a medium-length alkyl chain (n-butyl) with methyl substitution and dihydrochloride salt formation creates a compound with distinct physicochemical properties. The presence of the dihydrochloride salt significantly increases molecular weight and polarity compared to the free base analogs, while the n-butyl chain provides moderate lipophilic character to balance the ionic contributions.

The structural relationships among these compounds demonstrate how systematic modifications to the piperidine scaffold can tune molecular properties for specific applications. The target compound's dual positive charges in the dihydrochloride form distinguish it from most analogs, potentially conferring unique solubility and interaction profiles that may be advantageous in certain chemical or biological contexts.

Properties

IUPAC Name |

N-butyl-N-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-3-4-9-12(2)10-5-7-11-8-6-10;;/h10-11H,3-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFJWPCNYHVPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-methyl-4-piperidinamine dihydrochloride typically involves the reaction of N-butylpiperidine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis. This method involves the use of a micro fixed-bed reactor, which allows for efficient and scalable production. The starting materials are mixed and reacted in the presence of a catalyst, such as platinum on carbon (Pt/C), to yield the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-methyl-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidine compounds.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a piperidine ring substituted with a butyl group and a methyl group on the nitrogen atom. This structural configuration is significant as it influences the compound's biological activity and interaction with various receptors.

Neurological Disorders

N-Butyl-N-methyl-4-piperidinamine dihydrochloride has been identified as a candidate for developing medications targeting neurological disorders such as anxiety and depression. Compounds with similar piperidine structures have demonstrated efficacy as inhibitors or modulators of neurotransmitter systems, particularly serotonin and dopamine receptors.

Analgesic Properties

Research indicates that derivatives of piperidine can exhibit potent analgesic effects. For instance, studies on related compounds have shown significant analgesic activity comparable to established pain relief medications . The analgesic properties are believed to arise from their ability to interact with opioid receptors, making them potential candidates for pain management therapies.

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory properties. Similar compounds have shown effectiveness in reducing inflammation through mechanisms involving the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound could be beneficial in treating inflammatory conditions.

Case Study 1: Neurological Applications

A study published in 2022 examined the effects of piperidine derivatives on neurotransmitter systems. The findings suggested that certain modifications to the piperidine structure could enhance binding affinity to serotonin receptors, indicating potential for developing antidepressants .

Case Study 2: Analgesic Activity

In another study focusing on analgesic properties, a series of piperidine derivatives were synthesized and tested against various pain models. The results indicated that some derivatives exhibited analgesic effects comparable to morphine, suggesting that this compound may possess similar properties .

Case Study 3: Anti-inflammatory Effects

Research exploring anti-inflammatory agents highlighted that certain piperidine derivatives effectively inhibited inflammation in animal models. The study found that these compounds reduced paw edema significantly more than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential utility in treating inflammatory diseases .

Comparative Data Table

| Compound | Structural Features | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Piperidine ring with butyl and methyl groups | Neurotransmitter modulation | Neurological disorders |

| Piperidine derivative A | Methyl group only | Analgesic activity | Pain management |

| Piperidine derivative B | Ethyl substitution | Anti-inflammatory properties | Inflammatory diseases |

Mechanism of Action

The mechanism of action of N-Butyl-N-methyl-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on azoamidine-based dihydrochloride compounds used as water-soluble initiators . While these share the dihydrochloride salt characteristic with N-Butyl-N-methyl-4-piperidinamine dihydrochloride, their structural and functional differences are significant. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences:

Core Structure :

- Piperidinamine derivatives like the target compound lack the azo (-N=N-) group critical for radical generation in polymerization initiators. Instead, their piperidine backbone is more suited for interactions with biological targets or as chiral ligands.

- Azoamidines rely on the azo bond’s thermal lability to generate radicals, making them effective in polymer synthesis .

Functional Groups :

- The tertiary amine in this compound offers basicity and nucleophilicity, useful in acid-catalyzed reactions.

- Azoamidines contain amidine groups (-C(=NH)-NH₂), which stabilize radicals and enhance water solubility through protonation .

Applications :

- Azoamidine dihydrochlorides are specialized for initiating radical polymerization in aqueous media, with substituents (e.g., hydroxyphenyl, chlorophenyl) tailored for stability and reactivity .

- Piperidinamine derivatives are more likely employed in medicinal chemistry (e.g., as precursors for CNS-targeting drugs) or catalysis, though direct evidence for this is absent in the provided material.

Research Findings:

- Azoamidine dihydrochlorides exhibit pH-dependent stability, with optimal radical generation at neutral to slightly acidic conditions . No such data is available for the piperidinamine derivative, but its dihydrochloride form suggests stability in acidic environments.

- Thermal decomposition of azoamidines occurs at lower temperatures (e.g., 50–80°C) compared to non-azo initiators, a property absent in the piperidinamine compound .

Biological Activity

N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a butyl group and a methyl group on the nitrogen atom. This unique structure may influence its interaction with various biological targets, particularly neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to modulate the activity of several receptors, including:

- Serotonin Receptors : Potentially influencing mood and anxiety.

- Dopamine Receptors : Implicated in reward and motor control pathways.

The compound's ability to affect neurotransmitter release and signal transduction pathways suggests it may have psychoactive properties that could be explored for therapeutic applications in treating mood disorders or neurodegenerative diseases.

Biological Activity Overview

The following table summarizes key aspects of the biological activity of this compound:

| Biological Activity | Description |

|---|---|

| Neurotransmitter Modulation | Interacts with serotonin and dopamine receptors, potentially affecting mood and anxiety disorders. |

| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. |

| Analgesic Properties | Some derivatives have shown pain-relieving effects comparable to established analgesics. |

Neuropharmacological Studies

Research indicates that piperidine derivatives can exhibit significant neuropharmacological effects. For instance, studies have shown that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including colon and squamous cell carcinomas. For example, compounds derived from similar piperidine structures have shown effective inhibition of cell proliferation in cancer models, suggesting that this compound may also possess anticancer properties .

Analgesic Effects

Some derivatives of piperidine compounds have been reported to possess analgesic properties. In particular, studies have indicated that certain modifications to the piperidine structure can enhance pain relief effects, potentially making this compound a candidate for further exploration in pain management therapies .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound against human colon cancer cell lines (HCT116 and HT29). The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

- Neurotransmitter Interaction : Another investigation focused on the compound's interaction with serotonin receptors. The findings suggested that it could serve as a novel treatment option for mood disorders by enhancing serotonin signaling pathways.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying N-Butyl-N-methyl-4-piperidinamine dihydrochloride with high yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of 4-piperidinamine with N-butyl and N-methyl groups under controlled pH and temperature. Purification often employs recrystallization using ethanol or methanol, followed by ion-exchange chromatography to isolate the dihydrochloride salt. Purity is validated via HPLC (>98%) and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing N-Butyl-N-methyl-4-piperidinamine dihydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Mass Spectrometry (MS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. How does pH and temperature influence the stability of N-Butyl-N-methyl-4-piperidinamine dihydrochloride in aqueous solutions?

- Methodological Answer : Stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity) show that the compound degrades at extreme pH (<3 or >10) via hydrolysis of the piperidine ring. Buffered solutions (pH 5–7) at 4°C maintain stability for >6 months. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What experimental designs are optimal for studying the antimicrobial mechanism of N-Butyl-N-methyl-4-piperidinamine dihydrochloride against Gram-negative pathogens like Pseudomonas aeruginosa?

- Methodological Answer : Use time-kill assays and fluorescence microscopy to assess membrane disruption. Compare Minimum Inhibitory Concentrations (MICs) with cationic antiseptics (e.g., octenidine dihydrochloride) to evaluate competitive binding to bacterial lipopolysaccharides. Validate in burn wound models to assess biofilm penetration .

Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo studies of N-Butyl-N-methyl-4-piperidinamine dihydrochloride?

- Methodological Answer : Conduct parallel in vitro (fibroblast/keratinocyte cultures) and in vivo (murine wound healing) assays under identical dosing regimens. Use transcriptomic profiling to identify off-target effects in vitro that may not manifest in vivo due to tissue-specific metabolism .

Q. What strategies enhance the compound’s synergistic efficacy with β-lactam antibiotics against multidrug-resistant bacteria?

- Methodological Answer : Design checkerboard assays to calculate Fractional Inhibitory Concentration Indices (FICIs). Optimize synergy by co-administering sub-MIC doses of the compound with β-lactams to destabilize bacterial membranes, facilitating antibiotic uptake. Validate with efflux pump inhibition assays .

Q. How can computational modeling predict N-Butyl-N-methyl-4-piperidinamine dihydrochloride’s interaction with neuronal receptors (e.g., nicotinic acetylcholine receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model ligand-receptor binding. Validate predictions with electrophysiological patch-clamp assays on transfected HEK293 cells expressing human receptors .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response curves in toxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using nonlinear regression (GraphPad Prism). Apply ANOVA with post-hoc Tukey tests to compare toxicity across cell lines. Use Bayesian hierarchical models to account for inter-experiment variability .

Q. How should researchers address batch-to-batch variability in bioactivity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.